molecular formula C16H24N2O4 B11263915 Ethyl 4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazine-1-carboxylate

Ethyl 4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazine-1-carboxylate

Cat. No.: B11263915
M. Wt: 308.37 g/mol
InChI Key: PEDUOYDXFNYXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include sodium malonate, toluene, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biological processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl 4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-2-21-15(20)18-10-8-17(9-11-18)13-12-14(19)22-16(13)6-4-3-5-7-16/h12H,2-11H2,1H3

InChI Key

PEDUOYDXFNYXOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)OC23CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.